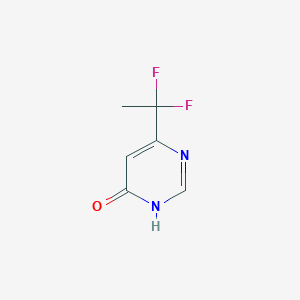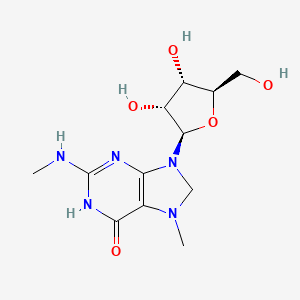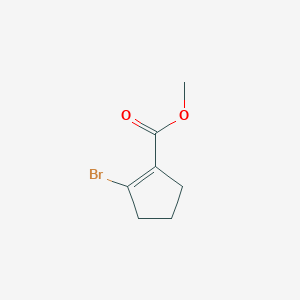![molecular formula C12H19NO2 B1461268 3-[(2-エトキシエトキシ)メチル]-2-メチルアニリン CAS No. 1157089-61-6](/img/structure/B1461268.png)
3-[(2-エトキシエトキシ)メチル]-2-メチルアニリン
概要
説明
3-[(2-Ethoxyethoxy)methyl]-2-methylaniline is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol
科学的研究の応用
3-[(2-Ethoxyethoxy)methyl]-2-methylaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
The primary target of 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is involved in various cellular processes, including transcription, mRNA processing, and DNA repair .
Mode of Action
3-[(2-Ethoxyethoxy)methyl]-2-methylaniline interacts with its target, CDK8, by inhibiting its activity . This inhibition disrupts the normal function of CDK8, leading to changes in the cell cycle and other cellular processes .
Biochemical Pathways
The inhibition of CDK8 by 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline affects several biochemical pathways. These include pathways involved in cell cycle regulation, transcription, mRNA processing, and DNA repair . The downstream effects of these disruptions can lead to changes in cell growth and division .
Pharmacokinetics
The compound has been described as having a good pharmacokinetic profile . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline’s action include changes in cell cycle progression and alterations in transcription and mRNA processing . These changes can lead to effects on cell growth and division .
生化学分析
Biochemical Properties
3-[(2-Ethoxyethoxy)methyl]-2-methylaniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The interactions between 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline and these biomolecules can lead to changes in biochemical pathways and cellular processes .
Cellular Effects
The effects of 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline can impact the expression of specific genes, thereby altering the production of proteins and other biomolecules essential for cell function .
Molecular Mechanism
At the molecular level, 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound may result in changes in cellular responses, such as alterations in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as cell death or disruption of cellular processes. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular responses .
Metabolic Pathways
3-[(2-Ethoxyethoxy)methyl]-2-methylaniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For example, this compound may be metabolized by specific enzymes, leading to the production of metabolites that can further influence cellular function. Additionally, 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline can affect metabolic flux and metabolite levels, altering the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline within cells and tissues are crucial for its activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline can accumulate in specific compartments or organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline is essential for its function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline may accumulate in the cytoplasm, affecting cytoplasmic processes and signaling pathways .
準備方法
The synthesis of 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline typically involves the reaction of 2-methylaniline with 2-(2-ethoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
化学反応の分析
3-[(2-Ethoxyethoxy)methyl]-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the ethoxyethoxy group can be replaced by other functional groups using appropriate reagents and conditions.
類似化合物との比較
3-[(2-Ethoxyethoxy)methyl]-2-methylaniline can be compared with other similar compounds, such as:
2-(2-Ethoxyethoxy)ethanol: This compound shares the ethoxyethoxy group but lacks the aniline moiety, resulting in different chemical and biological properties.
2-Methylaniline: This compound lacks the ethoxyethoxy group, making it less versatile in terms of chemical reactivity and applications.
The uniqueness of 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline lies in its combination of the ethoxyethoxy group and the aniline moiety, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
3-(2-ethoxyethoxymethyl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-14-7-8-15-9-11-5-4-6-12(13)10(11)2/h4-6H,3,7-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVIXLMAYVXQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC1=C(C(=CC=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1461188.png)

![6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1461193.png)



![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 7-(2-deoxy-|A-D-erythro-pentofuranosyl)-1,7-dihydro-](/img/structure/B1461198.png)

![Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin](/img/structure/B1461201.png)


![{6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B1461205.png)

![6-[Bis(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461208.png)
